molecular formula C12H10O2S B6341653 (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1713241-54-3

(2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B6341653
CAS RN: 1713241-54-3
M. Wt: 218.27 g/mol
InChI Key: QPXDKTVOMRXGRK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound with a structure composed of a five-membered ring and two double bonds. It is a colorless liquid with an aromatic odor and a melting point of -5 °C. This compound is a furan derivative and is used as an organic intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

(2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a range of pharmaceuticals, including antifungal agents and antibacterial agents. It has also been used as a ligand in the synthesis of metal complexes for use in catalytic processes. Additionally, it has been used as a starting material in the synthesis of other organic compounds, such as β-lactams.

Mechanism of Action

The mechanism of action of (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not well understood. However, it is known to be an organic intermediate in the synthesis of pharmaceuticals and other organic compounds. It is believed to act as a catalyst in the reaction of aldehydes and ketones, leading to the formation of new compounds. Additionally, it may act as a ligand in the synthesis of metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one have not been extensively studied. However, it is known that this compound is an organic intermediate in the synthesis of pharmaceuticals and other organic compounds. Therefore, it is possible that it may have some effect on the biochemical and physiological processes of the body.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one in lab experiments include its low cost and easy availability. Additionally, it is a colorless liquid with an aromatic odor, making it easy to handle and store. The main limitation of this compound is that it is a volatile liquid, making it difficult to work with in some applications.

Future Directions

The potential future directions for (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one research include further investigation of its biochemical and physiological effects, as well as its potential uses in the synthesis of other organic compounds. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Finally, further research could be conducted on the potential uses of this compound in catalytic processes.

Synthesis Methods

The synthesis of (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be achieved through a variety of methods. The most common method is a one-step synthesis via an aldol condensation between 4-methoxy-2-thiophen-2-yl-2-butanal and 5-methylfuran-2-carbaldehyde. This reaction is catalyzed by a base such as sodium hydroxide. The reaction produces a colorless liquid with a melting point of -5 °C.

properties

IUPAC Name

(E)-1-(5-methylfuran-2-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-9-4-7-12(14-9)11(13)6-5-10-3-2-8-15-10/h2-8H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXDKTVOMRXGRK-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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